3-{[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]methoxy}benzaldehyde

Catalog No.
S15777849
CAS No.
646053-16-9
M.F
C17H12ClNO2S
M. Wt
329.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-{[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]methoxy}be...

CAS Number

646053-16-9

Product Name

3-{[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]methoxy}benzaldehyde

IUPAC Name

3-[[4-(4-chlorophenyl)-1,3-thiazol-2-yl]methoxy]benzaldehyde

Molecular Formula

C17H12ClNO2S

Molecular Weight

329.8 g/mol

InChI

InChI=1S/C17H12ClNO2S/c18-14-6-4-13(5-7-14)16-11-22-17(19-16)10-21-15-3-1-2-12(8-15)9-20/h1-9,11H,10H2

InChI Key

KBSNVEFRCDIDQH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OCC2=NC(=CS2)C3=CC=C(C=C3)Cl)C=O

3-{[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]methoxy}benzaldehyde is an organic compound characterized by its thiazole ring and a chlorophenyl group. The molecular formula is C16H14ClN1O2SC_{16}H_{14}ClN_{1}O_{2}S, with a molecular weight of approximately 319.80 g/mol. This compound features a benzaldehyde functional group, which is known for its reactivity in various

The chemical behavior of 3-{[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]methoxy}benzaldehyde is primarily influenced by its functional groups. It can participate in several types of reactions:

  • Nucleophilic Addition: The carbonyl group in the benzaldehyde can undergo nucleophilic addition reactions, forming alcohols or other derivatives when treated with nucleophiles.
  • Condensation Reactions: This compound can react with amines or other aldehydes to form imines or more complex structures through condensation mechanisms.
  • Electrophilic Aromatic Substitution: The aromatic rings present can undergo electrophilic substitution, allowing for the introduction of various substituents at different positions on the ring.

The synthesis of 3-{[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]methoxy}benzaldehyde typically involves multi-step organic synthesis techniques:

  • Formation of Thiazole Ring: The initial step often includes the synthesis of the thiazole ring through cyclization reactions involving appropriate precursors such as thiourea and α-halo ketones.
  • Methoxylation: The introduction of the methoxy group can be achieved through methylation reactions using reagents like dimethyl sulfate or methyl iodide.
  • Aldehyde Formation: Finally, the conversion to the aldehyde can be accomplished via oxidation of corresponding alcohols or through direct formylation methods using reagents like formic acid or phosphorus oxychloride.

3-{[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]methoxy}benzaldehyde has potential applications in various fields:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound for drug development targeting infections or cancer.
  • Agricultural Chemicals: Its antimicrobial properties could be harnessed in developing pesticides or fungicides.
  • Material Science: The compound may find use in synthesizing novel materials with specific electronic or optical properties.

Interaction studies involving 3-{[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]methoxy}benzaldehyde typically focus on its binding affinity with biological targets such as enzymes or receptors. These studies often employ techniques like:

  • Molecular Docking: To predict how the compound interacts at a molecular level with various biological targets.
  • In vitro Assays: To evaluate the biological activity and efficacy against specific pathogens or cancer cells.

Several compounds share structural similarities with 3-{[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]methoxy}benzaldehyde. Here are some notable examples:

Compound NameMolecular FormulaKey Features
4-Methoxy-N-(4-phenyl-1,3-thiazol-2-yl)benzamideC17H16N2O2SC_{17}H_{16}N_{2}O_{2}SContains a methoxy group and thiazole; studied for antimicrobial activity.
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzamideC17H14ClN1O1SC_{17}H_{14}ClN_{1}O_{1}SSimilar chlorophenyl and thiazole structure; potential anticancer properties.
4-[2-[(4-methoxybenzoyl)amino]-1,3-thiazol-5-yl]benzoic acidC25H19ClN2O5SC_{25}H_{19}ClN_{2}O_{5}SFeatures an amino acid derivative; explored for anti-inflammatory effects.

Uniqueness

The uniqueness of 3-{[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]methoxy}benzaldehyde lies in its specific combination of functional groups that may enhance its biological activity compared to similar compounds. The presence of both a methoxy group and a chlorophenyl moiety attached to a thiazole framework contributes to its potential as a versatile pharmacophore.

XLogP3

4.2

Hydrogen Bond Acceptor Count

4

Exact Mass

329.0277275 g/mol

Monoisotopic Mass

329.0277275 g/mol

Heavy Atom Count

22

Dates

Last modified: 08-15-2024

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